[2-(Dimethylamino)ethyl](propyl)amine

Catalog No.
S3586727
CAS No.
89893-80-1
M.F
C7H18N2
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Dimethylamino)ethyl](propyl)amine

CAS Number

89893-80-1

Product Name

[2-(Dimethylamino)ethyl](propyl)amine

IUPAC Name

N',N'-dimethyl-N-propylethane-1,2-diamine

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C7H18N2/c1-4-5-8-6-7-9(2)3/h8H,4-7H2,1-3H3

InChI Key

OMCJDNIHQAGLEM-UHFFFAOYSA-N

SMILES

CCCNCCN(C)C

Canonical SMILES

CCCNCCN(C)C

Molecular Structure Analysis

The key features of the molecule include:

  • Primary amine group (NH2): This functional group can participate in various reactions like protonation, acylation, and alkylation, making it a reactive site.
  • Secondary amine group (N(CH3)2): This group can also act as a nucleophile in reactions but with less reactivity compared to the primary amine.
  • Propyl chain (CH2CH2CH3): This chain provides flexibility and influences the molecule's lipophilicity (fat solubility).
  • Ethyl chain (CH2CH2): This chain acts as a linker between the two amine groups.

Chemical Reactions Analysis

Due to the presence of the amine groups, amine could potentially undergo various reactions. Here are some possibilities:

  • Acid-base reactions: Both amine groups can act as bases and accept protons from acids.
  • Alkylation and acylation: The primary amine can react with alkylating or acylating agents to form new C-N bonds.
  • Condensation reactions: The primary amine can participate in condensation reactions with aldehydes or ketones to form imines.

However, due to the lack of specific research on this compound, providing balanced chemical equations for its reactions is not possible.


Physical And Chemical Properties Analysis

There is no data currently available on the specific physical and chemical properties of amine, such as melting point, boiling point, solubility, or stability.

There is no scientific research readily available on the mechanism of action of amine.

The presence of amine groups suggests it might have some basic properties or nucleophilic character, but its specific biological activity or interaction with other molecules remains unknown.

Since information on this specific compound is limited, it's important to consider the general safety hazards associated with similar organic amines. These can include:

  • Flammability: Organic amines can be flammable, especially in liquid form.
  • Toxicity: Some amines can be toxic upon inhalation, ingestion, or skin contact.
  • Corrosivity: Concentrated amines can be corrosive to the skin and eyes.

The chemical reactivity of 2-(Dimethylamino)ethylamine is primarily influenced by its amine functional groups. It can undergo several types of reactions, including:

  • Alkylation: The compound can react with alkyl halides to form more complex amines.
  • Acid-base reactions: It can act as a base, accepting protons in acidic environments.
  • Polymerization: It is capable of participating in radical copolymerization processes, especially when combined with other monomers like acrylates.

2-(Dimethylamino)ethylamine exhibits significant biological activity, particularly in the context of biochemical pathways. Its interactions with enzymes and other biomolecules can influence cellular processes such as:

  • Gene expression modulation: The compound may alter the activity of transcription factors, impacting gene expression patterns.
  • Cell signaling pathways: It can affect key signaling molecules, leading to changes in cellular metabolism and function.

The synthesis of 2-(Dimethylamino)ethylamine typically involves several methods, including:

  • Radical Copolymerization: A common technique where the compound is copolymerized with other monomers under specific conditions (e.g., temperature and solvent choice) to produce desired polymeric structures.
  • Alkylation reactions: These involve the reaction of dimethylaminoethyl derivatives with propyl halides to introduce the propyl group into the structure .

This compound has a variety of applications, particularly in:

  • Polymer Chemistry: It is used as a monomer in the synthesis of copolymers that have applications in coatings, adhesives, and sealants.
  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor or intermediate in the synthesis of bioactive compounds .

Studies on the interactions of 2-(Dimethylamino)ethylamine reveal its potential effects on various biological systems. The compound's ability to bind with enzymes and proteins suggests it could modulate enzyme activities or influence metabolic pathways. For instance, it may interact with polymerases or transferases, facilitating bio

Several compounds share structural similarities with 2-(Dimethylamino)ethylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Dimethyl[2-(propylamino)ethyl]amine dihydrochlorideContains a propyl group and dimethylaminePrimarily used in medicinal applications
3-{2-(Dimethylamino)ethylamino}propyl(methyl)amineComplex structure with multiple amine groupsUsed in advanced polymer synthesis
2-amino-1-(thiophen-2-yl)ethyl[2-(dimethylamino)ethyl]propylamineIncorporates thiophene ringPotential use in pharmaceutical research

Uniqueness

The uniqueness of 2-(Dimethylamino)ethylamine lies in its specific combination of functional groups that allow for versatile reactivity and biological interactions. This makes it particularly valuable in both synthetic chemistry and biological applications compared to other similar compounds.

XLogP3

0.7

Dates

Modify: 2023-08-20

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